Conformational Rigidity: Zero Rotatable Bonds Versus 1 Rotatable Bond in 1-Methyl and Unsubstituted Analogs
The gem-dimethyl group at C5 completely eliminates rotatable bonds in the dihydropyridine ring (rotatable bond count = 0) [1]. In contrast, the parent 1H-pyrazolo[4,3-b]pyridine (CID 11103604) and 1-methyl-pyrazolo[4,3-b]pyridine each possess 1 rotatable bond (the NH or N-CH3 bond). This difference reduces the conformational entropy penalty upon binding to a target or metal ion, potentially leading to more predictable and entropically favored interactions [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1H-pyrazolo[4,3-b]pyridine: 1 rotatable bond (PubChem CID 11103604); 1-methyl-pyrazolo[4,3-b]pyridine: 1 rotatable bond |
| Quantified Difference | Reduction by 1 rotatable bond |
| Conditions | Computed molecular descriptor (PubChem 2.2) |
Why This Matters
Zero rotatable bonds signify a rigid structure that can lower the entropic cost of binding, a desirable feature in fragment-based drug design and coordination chemistry.
- [1] PubChem. Compound Summary for CID 119056860, 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/119056860. View Source
- [2] Swarbrook, A. M., Weekes, R., Goodwin, J. W., & Hawes, C. S. (2022). Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. Dalton Transactions, 51, 1576–1586. DOI: 10.1039/d1dt04007c. View Source
